N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide typically involves the reaction of a long-chain fatty acid with a sphingosine base . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions can be used to modify the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide has a wide range of scientific research applications . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in cell signaling and membrane structure. In medicine, it has potential therapeutic applications, particularly in the treatment of metabolic disorders. In industry, it is used in the production of cosmetics and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide involves its interaction with specific molecular targets and pathways . It can modulate cell signaling pathways, influence membrane fluidity, and affect the activity of enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other ceramides and sphingolipids, such as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetradecanamide and N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide .
Uniqueness: What sets N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide apart is its specific structure, which confers unique properties such as its ability to integrate into cell membranes and modulate biological processes .
Properties
Molecular Formula |
C26H51NO3 |
---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide |
InChI |
InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+ |
InChI Key |
APDLCSPGWPLYEQ-XUTLUUPISA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O |
Origin of Product |
United States |
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